Enhanced Transparency in 157 nm Lithography Compared to Non-Fluorinated Analog
In a comparative study of copolymers for 157 nm lithography, copolymers of tert-butyl 2-fluoroacrylate (TBFA) with styrene hexafluoroisopropanol (STYHFIP) exhibited significantly improved transparency compared to the analogous non-fluorinated tert-butyl acrylate (TBA) copolymer. The transparency improved in the order of CF3 > F > H substitution at the acrylate α-position [1]. This demonstrates the essential role of the fluorine atom in reducing optical absorbance at the target wavelength.
| Evidence Dimension | Optical Transparency (Qualitative order at 157 nm) |
|---|---|
| Target Compound Data | F (TBFA) - ranked second best |
| Comparator Or Baseline | H (TBA) - ranked lowest; CF3 (TBTFMA) - ranked highest |
| Quantified Difference | Transparency order: CF3 > F > H |
| Conditions | Copolymers with STYHFIP; 157 nm radiation; Polymer matrix assessment. |
Why This Matters
This transparency advantage is a critical selection criterion for 157 nm photoresist formulations, where non-fluorinated monomers like TBA are unsuitable due to high absorption.
- [1] Vohra, V., et al. (2003). Design and study of resist materials for 157-nm lithography. Proceedings of SPIE, 5039. https://doi.org/10.1117/12.485106 View Source
